molecular formula C23H26FN3O2 B1681076 Spiperone CAS No. 749-02-0

Spiperone

Cat. No. B1681076
CAS RN: 749-02-0
M. Wt: 395.5 g/mol
InChI Key: DKGZKTPJOSAWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05243048

Procedure details

0.5 mL aliquots of the membrane preparation were incubated with unlabeled drugs, and 0.15 nM [3H]spiperone in a final volume of 1 mL containing 50 mM Tris HCl, 120 mM NaCl and 1 mM MgCl2 (pH 7.7). Nonspecific binding was measured in the presence of 100 nM (+)-butaclamol. After 15 minutes of incubation at 37° C., samples were filtered rapidly through Whatman GF/C glass filters under negative pressure, and washed three times with ice-cold binding buffer (5 mL).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C2(N(C3C=CC=CC=3)CNC2=O)CCN(CCC[C:21]([C:23]2[CH:28]=[CH:27][C:26](F)=CC=2)=[O:22])C1.C(O)[C:31](N)([CH2:34][OH:35])[CH2:32]O.Cl.[Na+].[Cl-].[Mg+2].[Cl-].[Cl-].CC([C@]1(O)C[C@H]2[N:51](C[C@H]3C4C2=CC=CC=4CCC2C=CC=CC3=2)CC1)(C)C>>[NH2:51][CH2:26][CH2:27][C:28]1[CH:32]=[CH:31][C:34]([OH:35])=[C:21]([OH:22])[CH:23]=1 |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[C@]1(CCN2C[C@@H]3C=4C=CC=CC4CCC5=C3C(=CC=C5)[C@H]2C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
0.5 mL aliquots of the membrane preparation
FILTRATION
Type
FILTRATION
Details
samples were filtered rapidly through Whatman GF/C glass filters under negative pressure
WASH
Type
WASH
Details
washed three times with ice-cold binding buffer (5 mL)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
NCCC1=CC(O)=C(O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.